![molecular formula C22H20N4O3 B2898148 2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 862811-66-3](/img/structure/B2898148.png)
2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
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Overview
Description
This compound is a type of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries including medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, sorafenib, lipitor, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Synthesis Analysis
The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The process uses TEA as a base and THF as a solvent . The yields for 2,3-Dimethoxybenzamides were between 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .Molecular Structure Analysis
The molecular structure of this compound was determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Scientific Research Applications
Synthesis and Characterization
Synthesis of Heterocyclic Compounds : Research has been conducted on the synthesis of novel heterocyclic compounds, including benzimidazole and pyrimidine derivatives, demonstrating their potential for various biological activities. For instance, the synthesis and characterization of novel pyrazolopyrimidines derivatives evaluated for anticancer and anti-inflammatory activities highlight the chemical versatility and potential biomedical applications of such compounds (Rahmouni et al., 2016).
Microwave-Mediated Synthesis : Efficient, microwave-mediated synthesis techniques have been employed for the production of benzothiazole- and benzimidazole-based heterocycles, indicating a methodological advancement in the synthesis of complex organic compounds (Darweesh et al., 2016).
Biological Activity
Antibacterial and Anticancer Agents : Various synthesized compounds structurally related to the query compound have shown significant antibacterial and anticancer activities. For example, a study on the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other derivatives derived from visnaginone and khellinone explored their potential as anti-inflammatory and analgesic agents, demonstrating high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Antimicrobial Evaluation : The antimicrobial efficacy of synthesized heterocyclic compounds, such as N-Benzimidazol-1-Yl-Methyl-Benzamide derivatives, has been explored, showing promising results against various bacterial and fungal species, thus highlighting their potential in developing new antimicrobial agents (Sethi et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound 2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide are currently unknown. The compound is a derivative of imidazo[1,2-a]pyrimidine , a class of compounds known to possess a broad range of biological activity . .
Mode of Action
Imidazo[1,2-a]pyrimidine derivatives, to which this compound belongs, have been shown to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Imidazo[1,2-a]pyrimidine derivatives are known to influence a variety of biological pathways due to their broad spectrum of biological activity
Result of Action
Imidazo[1,2-a]pyrimidine derivatives have been shown to possess a broad range of biological activities, including antiviral, antibacterial, and anti-inflammatory effects . The specific effects of this compound may vary based on its interaction with its targets.
Future Directions
The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .
properties
IUPAC Name |
2,3-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-19(25-22-23-11-6-12-26(14)22)15-7-4-8-16(13-15)24-21(27)17-9-5-10-18(28-2)20(17)29-3/h4-13H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSJADOMKVIWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide |
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